molecular formula C14H16F3NO4 B116350 [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid CAS No. 146621-92-3

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid

Cat. No. B116350
M. Wt: 319.28 g/mol
InChI Key: NVMKZXKHKQKKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid” is a chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Subheading Enhanced Selectivity in Deprotection Processes

M. Bodanszky and A. Bodanszky (2009) demonstrated that diluting trifluoroacetic acid with acetic acid can increase selectivity during the removal of the tert-butyloxycarbonyl group. They noted that while this mixture does promote acetylation of hydroxyl groups and formation of tert-butyl esters at free carboxyls, its use is optimal when hydroxyl and carboxyl groups are fully blocked. For more selective removal, they recommended a trifluoroacetic acid mixture with phenols, like phenol and p-cresol, to improve selectivity and suppress the alkylation of amino acid side chains, making it beneficial for partial deprotection in peptide synthesis Bodanszky & Bodanszky, 2009.

Utilization in Solid-Phase Synthesis

Subheading Application in Solid-Phase Synthesis of Peptide α-Carboxamides

S. Gaehde and G. Matsueda (2009) synthesized N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid and validated its utility as a handle in solid-phase synthesis of peptide α-carboxamides. Their work showcased the stability of the linkage between the C-terminal amino acid and the handle against acidolysis and the high yield cleavage upon treatment with HF:anisole, emphasizing its utility in peptide α-carboxamide synthesis Gaehde & Matsueda, 2009.

Catalytic Efficiency in N-tert-Butoxycarbonylation

Subheading Enhancing Catalytic Efficiency in N-tert-Butoxycarbonylation

A. Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, and M. Pourayoubi (2007) discussed the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process, carried out at room temperature, demonstrated high efficiency and selectivity, avoiding the formation of side products and maintaining the integrity of chiral a-amino alcohols and esters. This catalytic method offers a benign approach for the tert-butoxycarbonylation of amines, underlining its significance in peptide synthesis and protection strategies Heydari et al., 2007.

Synthesis of Functionalized Amino Acid Derivatives

Subheading Crafting Functionalized Amino Acid Derivatives for Anticancer Applications

Vivek Kumar, Mukesh M Mudgal, N. Rani, A. Jha, M. Jaggi, Anu T. Singh, V. Sanna, Pratibha Singh, P. Sharma, R. Irchhaiya, and A. Burman (2009) synthesized a series of functionalized amino acid derivatives and assessed their cytotoxicity against human cancer cell lines. They discovered that certain compounds exhibited significant cytotoxicity in ovarian and oral cancers, highlighting the potential of these derivatives in designing new anticancer agents Kumar et al., 2009.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMKZXKHKQKKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624568
Record name [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid

CAS RN

146621-92-3
Record name [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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